

# Papaya Leaf Extract in Clinical Trials: A Meta-Analysis of its Therapeutic Potential

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## Compound of Interest

Compound Name: *Carpaine*

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A comprehensive review of clinical studies highlights the efficacy of *Carica papaya* leaf extract in treating thrombocytopenia, particularly in dengue fever and chemotherapy-induced cases. While the extract demonstrates significant promise in elevating platelet counts, clinical research on its principal alkaloid, **carpaine**, remains conspicuously absent, with current evidence limited to preclinical models.

For researchers and drug development professionals, the quest for effective and safe therapeutic agents is perpetual. Natural products, with their inherent biocompatibility, offer a promising avenue. This guide provides a meta-analysis of clinical studies involving *Carica papaya* leaf extract and an overview of the preclinical data available for one of its key bioactive compounds, **carpaine**.

## Clinical Efficacy of *Carica papaya* Leaf Extract

Multiple clinical trials have investigated the therapeutic effects of *Carica papaya* leaf extract (CPLE), primarily focusing on its ability to increase platelet counts in patients with dengue fever and those undergoing chemotherapy. The findings from these studies are summarized below.

### Dengue Fever-Induced Thrombocytopenia

A systematic review and meta-analysis of four randomized controlled trials encompassing 377 subjects revealed that CPLE was associated with a significant increase in platelet count.<sup>[1]</sup> The overall mean difference in platelet count between the CPLE and control groups was 20.27 x 10<sup>9</sup>/L.<sup>[1]</sup> Notably, the effect was more pronounced after the fourth day of treatment, with a

mean difference of  $28.25 \times 10^9/L$ .<sup>[1]</sup> Furthermore, the administration of CPLE was linked to a significant reduction in hospitalization duration.<sup>[1]</sup>

Another open-label randomized controlled trial involving 228 patients demonstrated a significant increase in mean platelet count at 40 and 48 hours in the group receiving 50g of fresh papaya leaf juice daily for three consecutive days compared to the standard care group.<sup>[2][3]</sup>

Study Population	Intervention	Dosage	Key Findings	Reference
Dengue Fever Patients	Carica papaya leaf extract	Not specified	Statistically significant increase in platelet count (Mean Difference: $20.27 \times 10^9/L$ ) and reduced hospitalization.	<sup>[1]</sup>
Dengue Fever Patients	Fresh Carica papaya leaf juice	50 g of fresh leaves daily for 3 days	Significant increase in mean platelet count at 40 and 48 hours.	<sup>[2][3]</sup>
Dengue Fever Patients	Carica papaya leaf extract capsules	500 mg thrice a day for 5 days	Significant increase in platelet count compared to the placebo group.	<sup>[4]</sup>
Dengue Fever Patients	Carica papaya leaf extract tablets	1100 mg thrice a day for 5 days	Significant increase in platelet count.	<sup>[5]</sup>

## Chemotherapy-Induced Thrombocytopenia (CIT)

The efficacy of CPLE has also been evaluated in the context of CIT. In a study involving 40 patients, the intervention group receiving 1100 mg of CPLE for 7 days post-chemotherapy showed a statistically significant increase in platelet count by day 13.[4] Another study with cancer patients who had CIT reported a significant increase in platelet count from a baseline of  $101.93 \pm 26.15 \times 10^3/\mu\text{L}$  to  $173.75 \pm 29.98 \times 10^3/\mu\text{L}$  after five consecutive days of treatment with 290 mg CPLE capsules twice daily.[4][6]

Study Population	Intervention	Dosage	Key Findings	Reference
Chemotherapy-Induced Thrombocytopenia Patients	Carica papaya leaf extract	1100 mg for 7 days	Statistically significant increase in platelet count by day 13 post-chemotherapy.	[4]
Cancer Patients with Chemotherapy-Induced Thrombocytopenia	Carica papaya leaf extract capsules	290 mg twice daily for 5 days	Significant increase in platelet count.	[4][6]

## Isolated Carpaine: A Preclinical Perspective

While **carpaine** is a major alkaloid in papaya leaves and is believed to contribute to its anti-thrombocytopenic activity, there is a notable absence of human clinical trials on the isolated compound.[7][8] However, preclinical studies in animal models have shown promising results. In a study on busulfan-induced thrombocytopenic Wistar rats, isolated **carpaine** exhibited potent activity in sustaining platelet counts.[7][8] Another study also reported that **carpaine** was effective in increasing platelet counts in rats.[9]

## Experimental Protocols

The methodologies employed in the clinical trials of Carica papaya leaf extract vary, which is an important consideration for researchers.

## Preparation of Carica papaya Leaf Extract

- **Aqueous Extract:** Fresh, disease-free leaves are washed, and a common method involves grinding them with water, sometimes with the addition of sugar to mitigate the bitter taste.[10] The pulp is then squeezed to obtain the extract.[11] Another method involves suspending powdered leaves in distilled water, allowing it to stand for 24 hours, followed by filtration and concentration using a rotary evaporator.[12]
- **Ethanollic Extract:** Dried and pulverized leaves are macerated in ethanol.[13]
- **Capsules and Tablets:** For standardized dosing, commercially available capsules and tablets containing dried leaf extract are frequently used in clinical trials.[4][5][6][10][14][15][16]

## Administration and Dosage

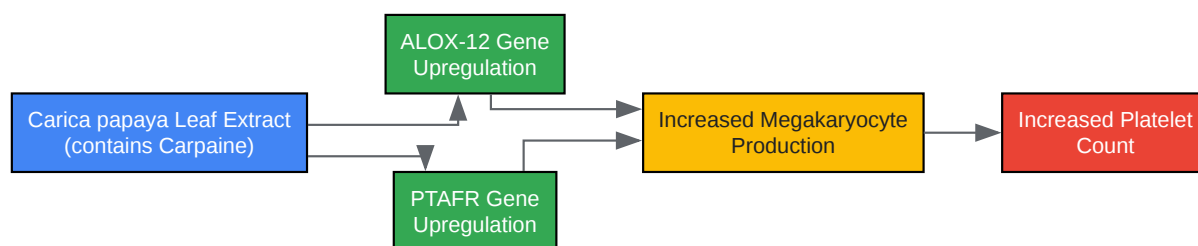
- **Dengue Fever:** Dosages in clinical trials have ranged from 5 mL of fresh leaf extract twice daily to 1100 mg tablets administered three times a day for up to five days.[5][17][18]
- **Chemotherapy-Induced Thrombocytopenia:** A common dosage regimen is 1100 mg of CPLE three times daily for seven days. Another study utilized 290 mg capsules twice daily for five days.[6]

## Mechanism of Action: Signaling Pathways

The therapeutic effects of Carica papaya leaf extract are attributed to its influence on several signaling pathways.

## Thrombocytopenia

The primary mechanism for increasing platelet count is believed to be the upregulation of the Arachidonate 12-Lipoxygenase (ALOX-12) and Platelet-Activating Factor Receptor (PTAFR) genes.[19] This leads to increased megakaryocyte production and subsequent platelet formation.[19] **Carpaine**, a key alkaloid, is thought to be a major contributor to this anti-thrombocytopenic activity.[4]

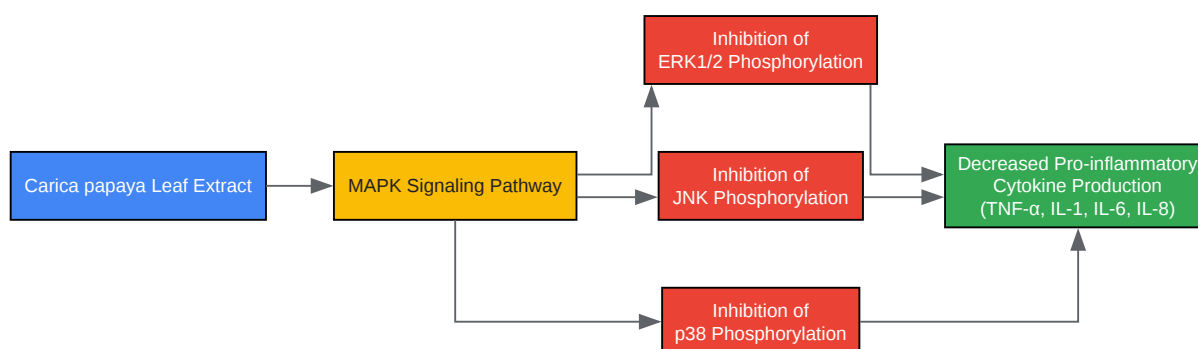


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*Upregulation of ALOX-12 and PTAFR genes by CPLE.*

## Anti-Inflammatory Effects

Carica papaya leaf extract has also demonstrated anti-inflammatory properties by modulating cytokine production. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\alpha$ , IL-1 $\beta$ , IL-6, and IL-8.[20] Transcriptomic analysis suggests that these anti-inflammatory mechanisms are mediated through the MAPK signaling pathway by inhibiting the phosphorylation of ERK1/2, JNKs, and p38.[4]



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*Anti-inflammatory signaling pathway of CPLE.*

## Conclusion and Future Directions

The collective evidence from numerous clinical trials strongly supports the use of Carica papaya leaf extract as a therapeutic agent for increasing platelet counts in various clinical

settings, most notably in dengue fever and chemotherapy-induced thrombocytopenia. The extract is generally well-tolerated with minimal side effects.

However, the lack of clinical trials on isolated **carpaine** presents a significant research gap. While preclinical data are encouraging, human studies are imperative to ascertain its efficacy, safety, and optimal dosage. Future research should focus on conducting well-designed, placebo-controlled clinical trials on isolated **carpaine** to validate its therapeutic potential and to understand its contribution to the overall effects of the papaya leaf extract. Such studies would be invaluable for the development of novel, evidence-based therapies for thrombocytopenia.

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